2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClFN4O2S3 and its molecular weight is 478.96. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a thiazolo-pyrimidine core with various functional groups, which may enhance its biological activity against a range of pathogens.
- Molecular Formula : C19H12ClFN4O2S3
- Molecular Weight : 478.96 g/mol
- CAS Number : 932967-16-3
This compound features a thioamide and thiazolo-pyrimidine structure, which are known to exhibit diverse biological activities including antimicrobial and antiviral properties.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of thiazolo-pyrimidines have been tested against various bacterial strains and fungi:
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
Thiazole Derivative A | Antimicrobial | Staphylococcus aureus, E. coli | |
Pyrimidine Analog B | Antiviral | HIV-1 | |
Sulfonamide C | Antibacterial | Bacillus subtilis |
In studies utilizing the agar dilution method, various derivatives showed promising results against pathogenic bacteria and fungi. The compound's thio group is hypothesized to play a crucial role in its interaction with microbial targets.
The proposed mechanism of action for similar compounds involves the inhibition of critical enzymes involved in nucleic acid synthesis and cell wall biosynthesis in bacteria. This could be attributed to the structural motifs present in the thiazolo-pyrimidine framework, which may interfere with essential metabolic pathways.
Case Studies
- Antibacterial Activity Against Mycobacterium tuberculosis : A study highlighted the effectiveness of thiophene derivatives in targeting Mycobacterial polyketide synthase (Pks13), crucial for mycolic acid biosynthesis. While this specific compound was not tested, its structural analogs provided insights into potential therapeutic applications against tuberculosis .
- Antiviral Activity Against HIV : Research on similar thiazolo-pyrimidine compounds demonstrated efficacy in inhibiting HIV replication in vitro. The structural features that allow for binding to viral proteins suggest that 2-((3-(4-chlorophenyl)-7-oxo...) could exhibit similar antiviral properties .
Properties
CAS No. |
1021215-49-5 |
---|---|
Molecular Formula |
C19H12ClFN4O2S3 |
Molecular Weight |
478.96 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H12ClFN4O2S3/c20-10-1-7-13(8-2-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-12-5-3-11(21)4-6-12/h1-8H,9H2,(H,22,26)(H,23,24,27) |
InChI Key |
WJKHTBQISADWJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F |
solubility |
not available |
Origin of Product |
United States |
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